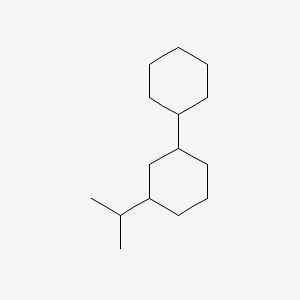
Isopropylbicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylbicyclohexyl is an organic compound with the molecular formula C15H28. It is a bicyclic hydrocarbon, meaning it consists of two interconnected cyclohexane rings with an isopropyl group attached. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylbicyclohexyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylbicyclohexyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds or other functional groups into simpler forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Isopropylbicyclohexyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying the behavior of bicyclic hydrocarbons in biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of isopropylbicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclohexyl: A simpler bicyclic hydrocarbon without the isopropyl group.
Cyclohexane: A monocyclic hydrocarbon with a single cyclohexane ring.
Isopropylcyclohexane: A monocyclic hydrocarbon with an isopropyl group attached to a cyclohexane ring.
Uniqueness
Isopropylbicyclohexyl is unique due to its bicyclic structure combined with the isopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Propriétés
Numéro CAS |
31624-59-6 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
1-cyclohexyl-3-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h12-15H,3-11H2,1-2H3 |
Clé InChI |
NJDSHGUBGBUELF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















